2-Chloro-3'-iodobenzophenone
Overview
Description
2-Chloro-3'-iodobenzophenone is a useful research compound. Its molecular formula is C13H8ClIO and its molecular weight is 342.56 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidative Dearomatization in Organic Synthesis
2-Chloro-3'-iodobenzophenone may have potential applications in oxidative dearomatization processes. A study by Quideau et al. (2005) discussed the use of λ3- and λ5-iodane-mediated phenylation and oxygenation in organic synthesis. This kind of reaction could be relevant to the use of this compound, especially in the synthesis of cyclohexa-2,4-dienone derivatives and ortho-quinol imines.
Iodinated Disinfection Byproduct Formation
The compound might be involved in the formation of iodinated disinfection byproducts (I-DBPs) during household cooking processes, as suggested by the work of Pan et al. (2016). In their study, chloramine in tap water reacted with iodide in iodized table salt, leading to hypoiodous acid, which can react with natural organic matter to form I-DBPs, including various iodinated phenolic compounds.
Electrophilic Cyclization in Chemical Synthesis
This compound could potentially be used in electrophilic cyclization processes. Schumacher et al. (2010) demonstrated the synthesis of 2,3-dihydroselenophenes via electrophilic cyclization using iodine-based electrophiles. This methodology could be adapted for compounds like this compound.
Formation of Disinfection By-Products
This compound might be involved in the formation of various disinfection by-products. A study by Sun et al. (2019) showed that benzophenone-type UV filters like 2,4-Dihydroxybenzophenone can transform during chlorination disinfection, forming various by-products including chlorobenzoquinone and phenyl benzoquinones.
Properties
IUPAC Name |
(2-chlorophenyl)-(3-iodophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKNAKJVJIRYRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600258 | |
Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-15-4 | |
Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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